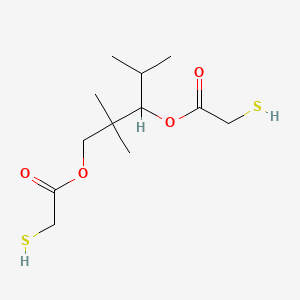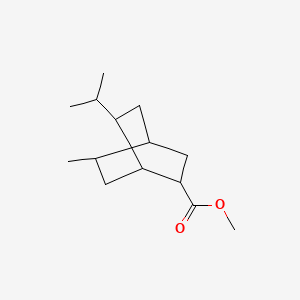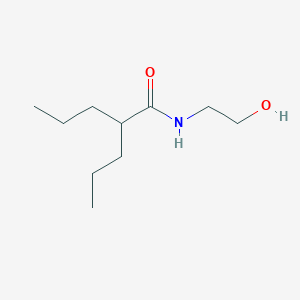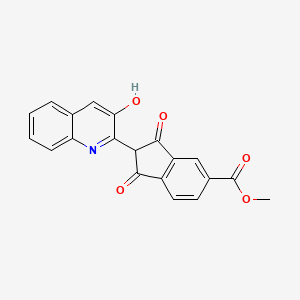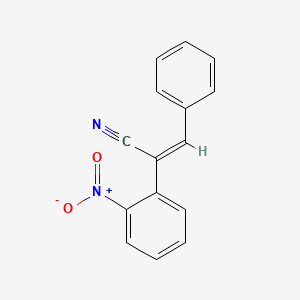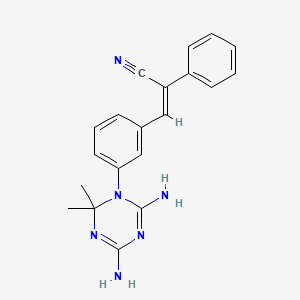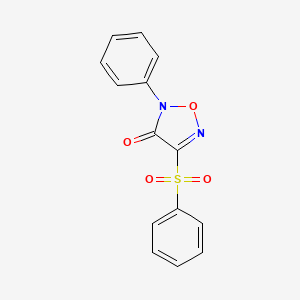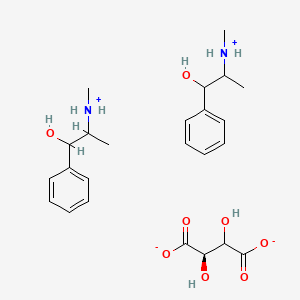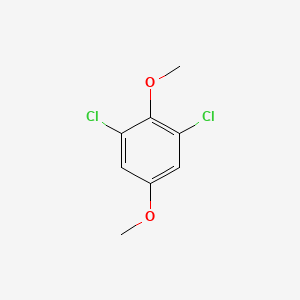
1,3-Dichloro-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, where two chlorine atoms and two methoxy groups are substituted at the 1,3 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with methoxy groups. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled conditions to ensure the selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dechlorinated hydrocarbons and other reduced derivatives.
Scientific Research Applications
1,3-Dichloro-2,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dichloro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can affect cellular pathways and processes, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2,5-dimethoxybenzene: Similar structure but with chlorine atoms at different positions.
2,5-Dichloro-1,3-dimethoxybenzene: Another isomer with different substitution pattern.
1,3-Dichloro-4,6-dimethoxybenzene: Similar compound with methoxy groups at different positions.
Uniqueness
1,3-Dichloro-2,5-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
CAS No. |
61887-07-8 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
1,3-dichloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
YWBUGKRHEDZMFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



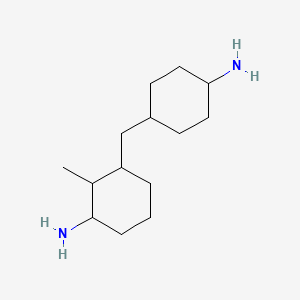
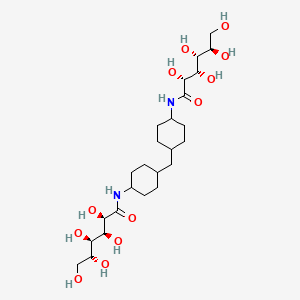
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

